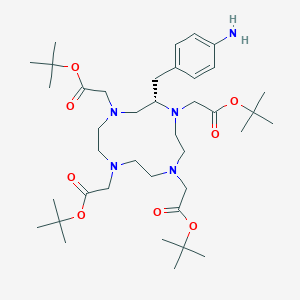
(S)-Tetra-tert-butyl 2,2',2'',2'''-(2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-Tetra-tert-butyl 2,2',2'',2'''-(2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate is a useful research compound. Its molecular formula is C39H67N5O8 and its molecular weight is 734 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-Tetra-tert-butyl 2,2',2'',2'''-(2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate is a complex organic compound notable for its potential applications in medicinal chemistry and biochemistry. The compound features a tetraazacyclododecane core with multiple functional groups that confer significant biological activity. This article reviews the biological properties of this compound, focusing on its interactions with metal ions, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C32H60N4O8, with a molecular weight of approximately 734 g/mol. Its structure includes:
- Tetraazacyclododecane Framework : Provides a stable chelating environment for metal ions.
- Tert-butyl Groups : Enhance solubility and steric hindrance.
- Acetate Functionalities : Contribute to reactivity and potential hydrolysis in biological environments.
The compound's ability to bind metal ions is crucial for its biological applications. It has been shown to effectively bind transition metals such as copper(II), nickel(II), and gadolinium(III) .
Metal Ion Chelation
The tetraazacyclododecane core allows for the formation of stable complexes with various metal ions. These interactions are essential for:
- Targeted Drug Delivery : The ability to chelate metals can facilitate the delivery of therapeutic agents to specific sites within the body.
- Imaging Applications : The gadolinium complexes derived from this compound can serve as contrast agents in magnetic resonance imaging (MRI) due to their enhanced relaxivity properties .
Therapeutic Potential
The presence of the amino group in the structure enhances its interaction with biological receptors. This feature suggests potential applications in:
- Cancer Therapy : Compounds with similar structures have demonstrated cytotoxic effects against human cancer cell lines. For instance, derivatives of tetraazacyclododecane have shown IC50 values as low as 0.6 nM against various cancer cells .
- MRI Contrast Agents : Studies indicate that gadolinium-based complexes can significantly improve imaging contrast in liver tissues when used as MRI agents .
Study 1: Gadolinium Complexes
A study evaluated the efficacy of gadolinium-DOTA complexes in enhancing MRI contrast. The results indicated that these complexes exhibited higher relaxivity compared to traditional agents, making them suitable for liver-targeting applications . The mean percentage enhancement in liver parenchyma was significantly greater for the new formulations compared to established agents.
Study 2: Cytotoxicity Assessment
Research on similar tetraazacyclododecane derivatives revealed their potent cytotoxic activity against cancer cell lines. The compounds were found to inhibit spliceosome functions critical for cancer cell survival, indicating a promising avenue for therapeutic development .
Comparative Analysis
A comparison of this compound with other related compounds is summarized below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tri-tert-butyl 1,4,7,10-tetraazacyclododecane | Lacks acetate groups | Less soluble; simpler structure |
| DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) | Contains three acetate groups | Stronger chelation properties |
| DOTA-p-NH2-Bn | Similar core but different substituents | Enhanced biological targeting capabilities |
The uniqueness of this compound lies in its combination of structural features that enhance both solubility and interaction potential compared to other compounds .
Properties
IUPAC Name |
tert-butyl 2-[(6S)-6-[(4-aminophenyl)methyl]-4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H67N5O8/c1-36(2,3)49-32(45)25-41-17-18-42(26-33(46)50-37(4,5)6)21-22-44(28-35(48)52-39(10,11)12)31(23-29-13-15-30(40)16-14-29)24-43(20-19-41)27-34(47)51-38(7,8)9/h13-16,31H,17-28,40H2,1-12H3/t31-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRXEQDSGLUSBS-HKBQPEDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(C(CN(CC1)CC(=O)OC(C)(C)C)CC2=CC=C(C=C2)N)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN([C@H](CN(CC1)CC(=O)OC(C)(C)C)CC2=CC=C(C=C2)N)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H67N5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














